molecular formula C5H8BrNO3 B8773927 Ethyl 3-bromo-2-hydroxyiminopropanoate

Ethyl 3-bromo-2-hydroxyiminopropanoate

Cat. No. B8773927
M. Wt: 210.03 g/mol
InChI Key: ZKBUGUZPMZDNRT-UHFFFAOYSA-N
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Patent
US06831175B2

Procedure details

Ethyl bromopyruvate (5.0 mL, 39.8 mmol) was added to hydroxylamine hydrochloride (2.52 g, 36.2 mmol) in H2O (10 mL) and CHCl3 (10 mL). The reaction mixture was capped and stirred overnight at 23° C. at which time CH2Cl2 and H2O were added, the layers separated, the organics dried over Na2SO4, and the volatiles removed on a rotary evaporator to yield 7.58 g (100%) of as a white solid. 1H NMR (300 MHz, DMSO-D6) δ ppm 1.26 (t, J=7.12 Hz, 3 H) 4.20 (s, 2 H) 4.24 (m, 2 H) 13.19 (s, 1 H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].Cl.[NH2:11][OH:12].C(Cl)Cl>O.C(Cl)(Cl)Cl>[CH2:7]([O:6][C:4](=[O:5])[C:3](=[N:11][OH:12])[CH2:2][Br:1])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
2.52 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was capped
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the volatiles removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield 7.58 g (100%) of as a white solid

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(CBr)=NO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.